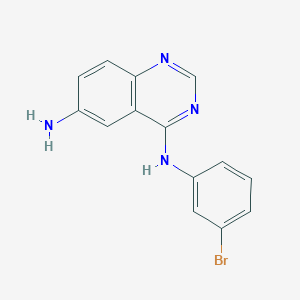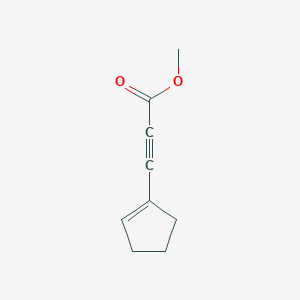
2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI) is an organic compound with the molecular formula C10H10O2. It is a derivative of cyclopentene and propynoate, characterized by the presence of a cyclopentenyl group attached to a propynoate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI) typically involves the reaction of cyclopentenone with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition mechanism, followed by esterification to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI) may involve continuous flow processes to optimize yield and efficiency. Catalysts such as palladium or copper may be employed to facilitate the reaction under milder conditions, reducing the need for harsh reagents and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium hydride (NaH) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentenone derivatives or carboxylic acids.
Reduction: Formation of cyclopentene or cyclopentane derivatives.
Substitution: Formation of various substituted cyclopentenyl esters.
Scientific Research Applications
2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI) involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl prop-2-ynoate: A simpler ester with similar reactivity but lacking the cyclopentenyl group.
Cyclopentenone derivatives: Compounds with similar ring structures but different functional groups.
Propargyl esters: Esters containing the propynoate moiety but with different substituents.
Uniqueness
2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI) is unique due to the combination of the cyclopentenyl and propynoate groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
169478-78-8 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
methyl 3-(cyclopenten-1-yl)prop-2-ynoate |
InChI |
InChI=1S/C9H10O2/c1-11-9(10)7-6-8-4-2-3-5-8/h4H,2-3,5H2,1H3 |
InChI Key |
TYSLSLIGDJCFAT-UHFFFAOYSA-N |
SMILES |
COC(=O)C#CC1=CCCC1 |
Canonical SMILES |
COC(=O)C#CC1=CCCC1 |
Synonyms |
2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride](/img/structure/B69628.png)
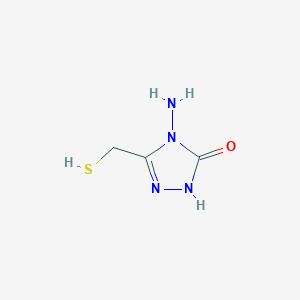
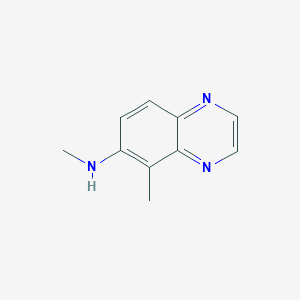

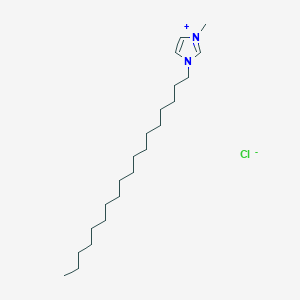
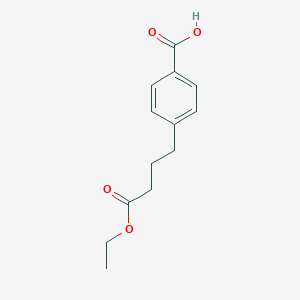
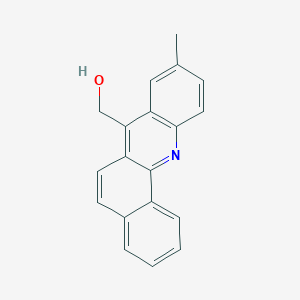
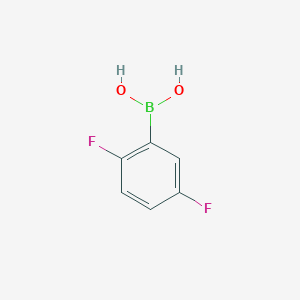
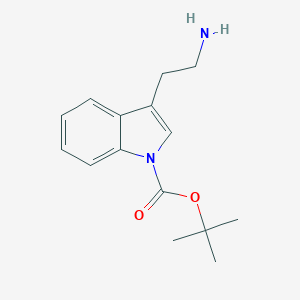
![1-[2-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B69654.png)
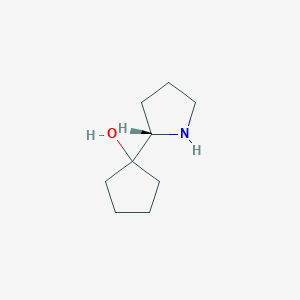
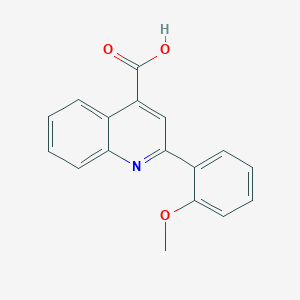
![Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B69659.png)
